

A Comparative Guide to the Efficacy of Freselestat and Sivelestat

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Compound of Interest

Compound Name: Freselestat

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two neutrophil elastase inhibitors, **Freselestat** (ONO-6818) and Sivelestat (ONO-5046). Both compounds are potent inhibitors of neutrophil elastase, a key protease implicated in the pathogenesis of various inflammatory diseases. This comparison summarizes available preclinical and clinical data to aid researchers and drug development professionals in evaluating these two therapeutic agents.

Mechanism of Action

Both **Freselestat** and Sivelestat are synthetic, small-molecule inhibitors of human neutrophil elastase (HNE). HNE is a serine protease stored in the azurophilic granules of neutrophils.[1] Upon activation, neutrophils release HNE, which can degrade extracellular matrix proteins, such as elastin, leading to tissue damage.[2] By inhibiting HNE, **Freselestat** and Sivelestat aim to mitigate the inflammatory cascade and protect tissues from proteolytic damage.

Sivelestat has been shown to exert its effects through multiple signaling pathways. It can inhibit the nuclear factor-kappa B (NF- κ B) pathway by preventing the phosphorylation of its inhibitor, I κ B.[3] Additionally, Sivelestat has been demonstrated to suppress the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway.[4][5] This inhibition leads to a reduction in the release of pro-inflammatory cytokines and a decrease in apoptosis.[4][5] More recent studies suggest Sivelestat also attenuates

acute lung injury by inhibiting the JNK/NF- κ B pathway and activating the Nrf2/HO-1 signaling pathway.[6][7][8]

Freselestat, also a potent neutrophil elastase inhibitor, has been shown to reduce the production of inflammatory mediators such as interleukin-8 (IL-8) and the complement membrane attack complex (C5b-9).[3] While its primary mechanism is direct HNE inhibition, the detailed downstream signaling pathways are not as extensively elucidated in publicly available literature as those for Sivelestat.

Preclinical Efficacy

Freselestat (ONO-6818)

Preclinical studies have demonstrated the efficacy of **Freselestat** in animal models of lung injury. In a rat model of human neutrophil elastase-induced emphysema, oral administration of **Freselestat** resulted in a dose-dependent reduction in lung inflammation and prevention of emphysematous changes.

Parameter	Control (Saline)	HNE	HNE + Freselestat (10 mg/kg)	HNE + Freselestat (100 mg/kg)
Lung Myeloperoxidase Activity (units/g tissue)	0.1 \pm 0.0	2.5 \pm 0.4	1.5 \pm 0.3	0.8 \pm 0.2
BALF Neutrophil Count ($\times 10^4$ cells/mL)	0.5 \pm 0.1	50.2 \pm 8.7	30.1 \pm 5.4	15.3 \pm 3.1
Mean Linear Intercept (μ m)	55.1 \pm 1.2	80.3 \pm 2.5	70.2 \pm 2.1	60.5 \pm 1.8
*p < 0.05 compared to HNE group. Data are presented as mean \pm SEM.				

Table 1: Effects of **Freselestat** on HNE-Induced Lung Injury in Rats.[5]

In a simulated extracorporeal circulation model using human blood, **Freselestat** significantly reduced the levels of neutrophil elastase, IL-8, and C5b-9, indicating its potential to mitigate the inflammatory response associated with cardiopulmonary bypass.[3][9]

Parameter	Control	Freselestat (1.0 µmol/L)
Neutrophil Elastase (ng/mL) at 120 min	150 ± 25	50 ± 10
Interleukin-8 (pg/mL) at 120 min	800 ± 150	300 ± 50
C5b-9 (AU/mL) at 120 min	60 ± 10	25 ± 5
p < 0.05 compared to control. Data are presented as mean ± SEM.		

Table 2: Effect of **Freselestat** on Inflammatory Mediators in a Simulated Extracorporeal Circulation Model.[3][9]

Sivelestat

Sivelestat has been extensively studied in various preclinical models of inflammatory diseases, particularly acute lung injury (ALI) and acute respiratory distress syndrome (ARDS). In a rat model of lipopolysaccharide (LPS)-induced ALI, intraperitoneal administration of Sivelestat significantly improved lung function and reduced inflammatory markers in a dose-dependent manner.

Parameter	Sham	Vehicle (LPS)	Sivelestat (Low Dose)	Sivelestat (Medium Dose)	Sivelestat (High Dose)
PaO ₂ /FiO ₂ Ratio	450 ± 25	250 ± 20	300 ± 22	350 ± 25	400 ± 30
Lung W/D Ratio	4.5 ± 0.3	7.0 ± 0.5	6.2 ± 0.4	5.5 ± 0.3	5.0 ± 0.2
Serum TNF-α (pg/mL)	50 ± 10	300 ± 40	220 ± 30	150 ± 25	100 ± 20
Serum IL-8 (pg/mL)	20 ± 5	150 ± 20	110 ± 15	80 ± 10	60 ± 8
*p < 0.05 compared to vehicle group. Data are presented as mean ± SEM.					

Table 3: Effects of Sivelestat on LPS-Induced Acute Lung Injury in Rats.[4]

Furthermore, in a murine model of imiquimod-induced psoriasis, topical application of Sivelestat demonstrated significant efficacy in reducing skin inflammation and epidermal thickness, comparable to a potent corticosteroid.[10]

Parameter	No Therapy (Control)	1% Sivelestat Ointment	1% Sivelestat Cream
Total mPASI Index Reduction	-	36%	50%
Epidermal Thickness Reduction vs. Control	-	2.4x	3.6x
Reduction in CD3+ Cells vs. Control	-	1.8x	2.2x
Reduction in Ki-67+ Cells vs. Control	-	2.3x	2.9x

Table 4: Efficacy of Topical Sivelestat in a Mouse Model of Psoriasis.[10]

Clinical Efficacy

Sivelestat

Sivelestat is approved in Japan and South Korea for the treatment of acute lung injury associated with Systemic Inflammatory Response Syndrome (SIRS).[11] Clinical studies have shown mixed results. Some studies in Japan indicated that Sivelestat improved pulmonary function, reduced the duration of mechanical ventilation, and shortened ICU stays.[11] However, a large, international, multicenter, double-blind, placebo-controlled trial (the STRIVE study) did not show a significant effect of Sivelestat on 28-day all-cause mortality or ventilator-free days in a heterogeneous population with acute lung injury.[12] More recent meta-analyses and retrospective cohort studies, particularly in the context of COVID-19-induced ARDS, have suggested that Sivelestat administration is associated with improved oxygenation and clinical outcomes.[13]

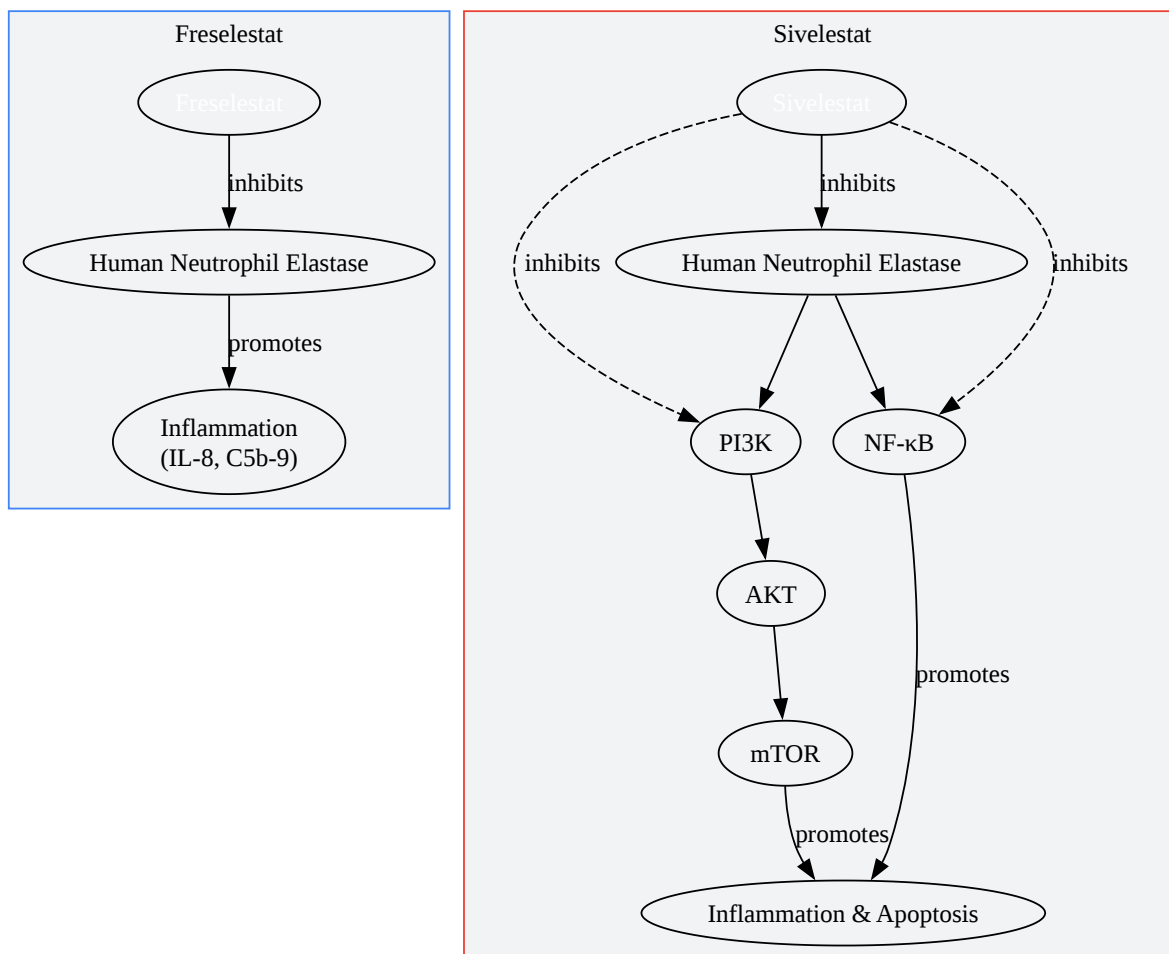
Study	Population	Key Findings
Japanese Phase III Study	ALI patients with SIRS	Improved pulmonary function, reduced duration of mechanical ventilation, shortened ICU stay. [11]
STRIVE Study (International Phase II)	ALI patients	No significant effect on 28-day mortality or ventilator-free days. [12]
Multicenter Retrospective Cohort (COVID-19 ARDS)	COVID-19 ARDS patients	Associated with improved oxygenation, decreased Murray lung injury score, increased ventilator-free days, and improved survival. [13]

Table 5: Summary of Key Clinical Trial Results for Sivelestat in Acute Lung Injury/ARDS.

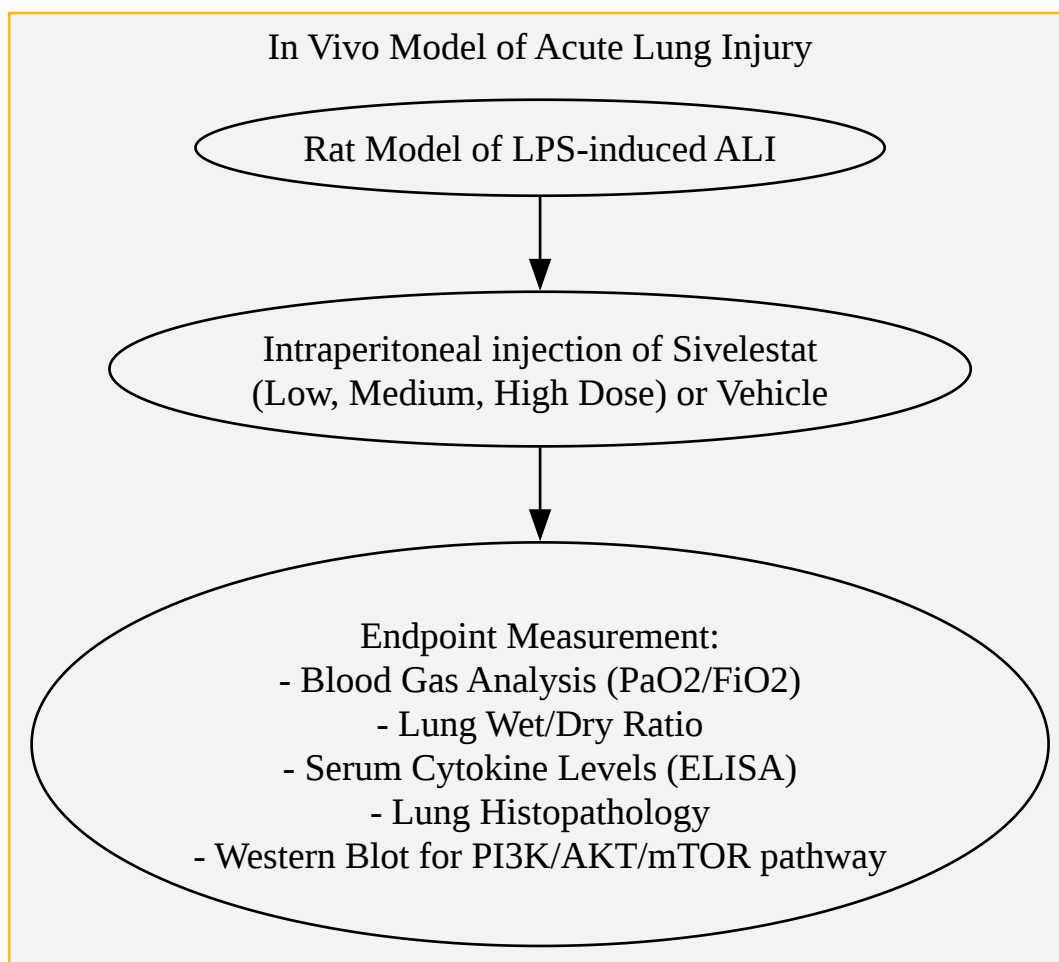
Freselestat

Publicly available data from clinical trials for **Freselestat** are limited. It has been investigated for use in chronic obstructive pulmonary disease (COPD), but detailed results from late-phase clinical trials are not readily available in the reviewed literature.

Signaling Pathways and Experimental Workflows



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Experimental Protocols

Freselestat: HNE-Induced Emphysema in Rats

- Animal Model: Young male Wistar rats were used.
- Induction of Emphysema: Human neutrophil elastase (HNE, 200 U) was administered intratracheally.
- Treatment: **Freselestat** (10 mg/kg or 100 mg/kg) or vehicle (0.5% carboxymethyl-cellulose) was administered orally one hour before HNE application.
- Acute Lung Injury Assessment (6 hours post-HNE):

- Bronchoalveolar lavage fluid (BALF) was collected to measure neutrophil counts and hemoglobin concentration.
- Lung tissue was harvested to determine myeloperoxidase (MPO) activity.
- Emphysema Assessment (8 weeks post-HNE):
 - Pulmonary function tests were performed to measure functional residual capacity (FRC), total lung capacity (TLC), and lung compliance.
 - Histological analysis of lung tissue was conducted to determine the mean linear intercept (MLI).^[5]

Sivelestat: LPS-Induced Acute Lung Injury in Rats

- Animal Model: Male Sprague-Dawley rats were used.
- Induction of ALI: Lipopolysaccharide (LPS) was administered to induce acute lung injury.
- Treatment: Sivelestat was administered intraperitoneally at different doses.
- Endpoint Measurements:
 - Blood Gas Analysis: Arterial blood was collected to measure PaO₂ and calculate the PaO₂/FiO₂ ratio.
 - Lung Wet/Dry (W/D) Weight Ratio: Lungs were excised, weighed (wet weight), dried in an oven, and weighed again (dry weight) to determine the W/D ratio as an indicator of pulmonary edema.
 - ELISA: Serum levels of inflammatory cytokines such as TNF- α and IL-8 were quantified using enzyme-linked immunosorbent assay (ELISA) kits.
 - Histopathology: Lung tissues were fixed, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination of lung injury.
 - Western Blotting for PI3K/AKT/mTOR Pathway:

- Lung tissue homogenates were prepared in lysis buffer.
- Protein concentrations were determined using a BCA protein assay kit.
- Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
- The membranes were blocked and then incubated with primary antibodies against PI3K, AKT, p-AKT, mTOR, Bax, and Bcl-2.
- After washing, membranes were incubated with HRP-conjugated secondary antibodies.
- Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.^{[4][5]}

Conclusion

Both **Freselestat** and Sivelestat are effective inhibitors of human neutrophil elastase with demonstrated preclinical efficacy in models of inflammatory diseases. Sivelestat has been more extensively studied, with a significant body of literature detailing its mechanism of action involving the PI3K/AKT/mTOR and NF- κ B signaling pathways, and has undergone numerous clinical trials, particularly for ALI/ARDS, with varying outcomes. **Freselestat** has shown promise in preclinical models, but clinical data and detailed mechanistic studies are less readily available.

The choice between these two inhibitors for research or development purposes will likely depend on the specific disease model, the desired route of administration (**Freselestat** has been tested orally), and the specific inflammatory pathways of interest. Further direct comparative studies are needed to definitively establish the relative efficacy and safety of **Freselestat** and Sivelestat.

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